4-(6-Methylpyridin-3-yl)pyrrolidin-2-one
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Overview
Description
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₀H₁₂N₂O It is a pyrrolidinone derivative, which means it contains a pyrrolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired product selectively .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants, reducing agents, and catalysts. For example, the selective synthesis of pyrrolidin-2-ones involves the use of specific oxidants and additives to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s unique structure makes it a valuable tool in biological studies.
Industry: The compound is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidinone ring with a 6-methylpyridin-3-yl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(6-methylpyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8(5-11-7)9-4-10(13)12-6-9/h2-3,5,9H,4,6H2,1H3,(H,12,13) |
InChI Key |
CKXNXNSQRZXKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
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